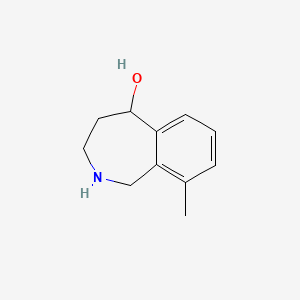
R-1-Methanesulfonate-1,3-Butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-1-Methanesulfonate-1,3-Butanediol typically involves the stereo-specific microbial oxido-reduction of 1,3-butanediol . This process can be optimized through the regulation of oxygen transfer coefficients and pH levels in a bioreactor system . The reaction conditions include maintaining an overall oxygen transfer coefficient of 82.3 h⁻¹ and a pH of 5.5 .
Industrial Production Methods: Industrial production of this compound is achieved through biocatalytic processes using engineered Escherichia coli strains . These strains are capable of producing the compound from glucose with high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: R-1-Methanesulfonate-1,3-Butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using microbial stereo-selective reduction.
Substitution: Methanesulfonate groups can be substituted under specific conditions to yield different products.
Major Products: The major products formed from these reactions include various optically active compounds such as azetidinone derivatives, which are precursors to beta-lactam antibiotics .
Scientific Research Applications
R-1-Methanesulfonate-1,3-Butanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of R-1-Methanesulfonate-1,3-Butanediol involves its role as a chiral synthon in various biochemical pathways . The compound interacts with specific enzymes and receptors, facilitating the synthesis of optically active products . The molecular targets include dehydrogenases and other enzymes involved in microbial oxido-reduction processes .
Comparison with Similar Compounds
1,3-Butanediol: A racemic mixture used in industrial applications.
4-Hydroxybutanone: Another chiral compound used in the synthesis of optically active products.
Isopentyldiol: Widely used in the chemical and cosmetic industries.
Uniqueness: R-1-Methanesulfonate-1,3-Butanediol is unique due to its high optical purity and specific applications in the synthesis of beta-lactam antibiotics . Its production through biocatalytic processes also highlights its environmental and economic advantages .
Properties
IUPAC Name |
3-hydroxybutyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-5(6)3-4-9-10(2,7)8/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGVVVKNPIOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)


![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)




![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


